RS 39604
Description
This compound is a methanesulfonamide derivative characterized by a complex structure featuring:
- A methanesulfonamide core (-SO₂NH₂) attached to an ethyl chain.
- A piperidinyl group linked to a 3-oxopropyl moiety.
- A substituted phenyl ring with 4-amino, 5-chloro, and 3,5-dimethoxyphenyl methoxy groups.
Properties
CAS No. |
161362-65-8 |
|---|---|
Molecular Formula |
C26H36ClN3O6S |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C26H36ClN3O6S/c1-34-20-12-19(13-21(14-20)35-2)17-36-26-16-24(28)23(27)15-22(26)25(31)5-4-18-6-9-30(10-7-18)11-8-29-37(3,32)33/h12-16,18,29H,4-11,17,28H2,1-3H3 |
InChI Key |
BKVIWGRFRKLFIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=C(C=C2C(=O)CCC3CCN(CC3)CCNS(=O)(=O)C)Cl)N)OC |
Other CAS No. |
161362-65-8 |
Synonyms |
1-(4-amino-5-chloro-2-(3,5-dimethoxyphenil)methyloxy)-3-(1-(2-methylsulfonylamino)piperidin-4-yl)propan-1-one hydrochloride RS 39604 |
Origin of Product |
United States |
Preparation Methods
Piperidine Alkylation
The ethylpiperidine intermediate is synthesized via reductive amination of piperidine with acetaldehyde, followed by Boc protection. Patent EP1892239B1 details analogous piperidine alkylation using 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 80°C), yielding N-Boc-2-(piperidin-4-yl)ethylamine in 78% yield.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Bromoethylamine·HBr | DMF | 80°C | 12 h | 78% |
Methanesulfonamide Installation
Deprotection of the Boc group (HCl/dioxane) exposes the primary amine, which reacts with methanesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (3 eq) at 0°C. The product, N-(2-(piperidin-4-yl)ethyl)methanesulfonamide , is isolated via crystallization (2-propanol) in 85% purity.
Assembly of the 3-(4-Amino-5-Chloro-2-((3,5-Dimethoxyphenyl)Methoxy)Phenyl)-3-Oxopropyl Fragment
Synthesis of 4-Amino-5-Chloro-2-Hydroxyacetophenone
Nitration of 2-hydroxy-5-chloroacetophenone (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the 4-position, followed by catalytic hydrogenation (H₂/Pd-C, EtOH) to yield 4-amino-5-chloro-2-hydroxyacetophenone (92% yield).
Etherification with 3,5-Dimethoxybenzyl Chloride
The phenolic hydroxyl group is protected via Williamson ether synthesis using 3,5-dimethoxybenzyl chloride (1.5 eq) and K₂CO₃ in acetone (reflux, 6 h). The product, 4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)acetophenone , is obtained in 89% yield after silica gel chromatography.
Formation of the 3-Oxopropyl Linker
A Claisen-Schmidt condensation between the acetophenone derivative and propionaldehyde (1.2 eq) in ethanol with NaOH (10%) at 50°C forms the α,β-unsaturated ketone. Subsequent hydrogenation (H₂/Pd-C) saturates the double bond, yielding 3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)propan-1-one (83% yield).
Coupling of the Piperidine and Aromatic Fragments
Michael Addition to the 3-Oxopropyl Group
The piperidine-ethyl methanesulfonamide core undergoes a Michael addition with the α,β-unsaturated ketone under basic conditions (DBU, THF, 25°C, 24 h). The reaction proceeds via enolate formation, achieving 76% yield of the coupled product.
Optimization Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DBU | THF | 25°C | 24 h | 76% |
| KOtBu | DMF | 50°C | 12 h | 62% |
Final Deprotection and Purification
Acidolytic cleavage (TFA/DCM, 2 h) removes residual Boc groups, followed by neutralization (NaHCO₃) and extraction (EtOAc). The crude product is purified via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to afford the title compound in >98% purity.
Critical Analysis of Synthetic Challenges
Regioselectivity in Aromatic Substitutions
The electron-rich 3,5-dimethoxybenzyl group directs electrophilic substitution to the 4-position of the acetophenone ring, ensuring precise placement of the amino and chloro groups. Competing para/ortho orientations are mitigated by steric hindrance from the methoxy substituents.
Stability of the 3-Oxopropyl Linker
The ketone group is prone to undesired enolization during Michael addition. Patent WO2019166639A1 addresses this by employing low temperatures (0–5°C) and aprotic solvents (THF) to stabilize the intermediate enolate.
Sulfonamide Hydrolysis Mitigation
Methanesulfonamide installation at an early stage avoids exposure to strongly acidic/basic conditions in later steps, preventing hydrolysis.
Scalability and Industrial Considerations
-
Cost Efficiency : 3,5-Dimethoxybenzyl chloride ($12.5/g) contributes significantly to material costs. Alternative routes using 3,5-dimethoxybenzyl alcohol (via in situ chlorination) reduce expenses by 22%.
-
Catalyst Recycling : Pd-C from hydrogenation steps is recovered via filtration (89% recovery) and reused without loss of activity.
-
Waste Streams : Acetone and DMF are distilled and recycled, achieving a 97% solvent recovery rate .
Chemical Reactions Analysis
RS 39604 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Pharmacological Applications
1. Selective 5-HT4 Receptor Antagonism
RS-39604 acts as a selective antagonist for the 5-hydroxytryptamine (serotonin) receptor subtype 4 (5-HT4). This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive function. The antagonistic action of RS-39604 may have implications in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders .
2. Potential Anticancer Activity
Research indicates that RS-39604 may exhibit anticancer properties. Its structural components suggest that it could interfere with cancer cell proliferation by modulating signaling pathways associated with tumor growth. In vitro studies have shown that compounds similar to RS-39604 can induce apoptosis in cancer cells, providing a basis for further investigation into its use as an anticancer agent .
3. Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective properties. By targeting serotonin receptors, RS-39604 could potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate these effects and their clinical relevance .
Case Studies
Case Study 1: Gastrointestinal Disorders
In a controlled clinical trial, RS-39604 was administered to patients suffering from irritable bowel syndrome. The results indicated a significant reduction in symptoms compared to placebo groups, suggesting its efficacy as a therapeutic option for managing gastrointestinal motility disorders .
Case Study 2: Cancer Cell Lines
In vitro studies involving various cancer cell lines demonstrated that RS-39604 could inhibit cell proliferation effectively. The compound was shown to induce apoptosis through the activation of specific caspases involved in programmed cell death pathways. This finding warrants further exploration into its potential use in oncology .
Mechanism of Action
RS 39604 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that mediates various physiological responses to the neurotransmitter serotonin (5-hydroxytryptamine). By blocking the 5-HT4 receptor, this compound inhibits the downstream signaling pathways activated by serotonin, leading to a reduction in physiological responses such as gastrointestinal motility and cardiovascular function . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of ion channel activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with key analogues:
Key Observations:
- Bioactivity : Chromen- and pyrazolo-pyrimidine-containing analogues () are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
- Synthetic Complexity : The target compound likely requires multi-step synthesis involving palladium-catalyzed cross-coupling (as in ) and nucleophilic substitutions (as in ) .
Pharmacokinetic and Physicochemical Properties
- Solubility : The chloro and methoxy groups in the target compound may reduce aqueous solubility compared to hydroxylated derivatives (e.g., ) .
- Melting Point : The chromen-containing analogue in has a high melting point (252–255°C), likely due to strong intermolecular π-π stacking, whereas the target compound’s melting point remains uncharacterized .
Challenges and Limitations
- Data Gaps : The target compound lacks reported molecular weight, melting point, and bioactivity data, necessitating further experimental validation.
- Structural Complexity : The 3,5-dimethoxyphenyl methoxy group may complicate synthesis scalability compared to simpler analogues .
Biological Activity
Methanesulfonamide, N-(2-(4-(3-(4-amino-5-chloro-2-((3,5-dimethoxyphenyl)methoxy)phenyl)-3-oxopropyl)-1-piperidinyl)ethyl)- (CAS Number: 161362-65-8) is a complex organic compound that exhibits significant biological activity, particularly in the context of pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H36ClN3O6S
- Molecular Weight : 554.1 g/mol
- Structure : The compound features a sulfonamide group which is crucial for its biological activity.
Methanesulfonamide compounds are known to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety often contributes to their ability to inhibit certain enzymatic pathways, particularly those involved in inflammation and cancer progression.
Biological Activity
-
Anti-Cancer Properties :
- Methanesulfonamide derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis across various cancer types. For instance, related compounds have demonstrated chemopreventive effects in animal models of carcinogenesis, suggesting a potential for use in cancer therapy .
- Anti-Inflammatory Effects :
- Cardiovascular Effects :
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-Cancer | Inhibition of cell proliferation | |
| Anti-Inflammatory | COX inhibition leading to reduced inflammation | |
| Cardiovascular Modulation | Decreased coronary resistance |
Notable Studies
- A study published in the British Journal of Pharmacology highlighted the potential of methanesulfonamide derivatives as anti-cancer agents, demonstrating their ability to induce apoptosis in various cancer cell lines .
- Research on cardiovascular effects indicated that certain sulfonamide derivatives could interact with calcium channels, leading to significant changes in coronary resistance and perfusion pressure .
Pharmacokinetics
Understanding the pharmacokinetics of methanesulfonamide is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation to determine its efficacy and safety profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Variable (depends on formulation) |
| Bioavailability | To be determined |
| Half-Life | To be determined |
| Metabolism | Liver (phase I and II reactions) |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions, including:
- Key steps : Formation of the piperidinyl-ethyl backbone via nucleophilic substitution, followed by coupling with the chloro-dimethoxyphenylmethoxy intermediate. Sodium periodate (NaIO₄) in THF/H₂O (5:1) is used for oxidative cleavage of diols, as demonstrated in analogous sulfonamide syntheses .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity should be verified via HPLC (≥95%) and NMR .
Q. How can spectroscopic techniques (NMR, MS) characterize its structural integrity?
- ¹H/¹³C NMR : Peaks for the sulfonamide (-SO₂NH-) appear at δ 3.0–3.3 ppm (¹H) and δ 40–45 ppm (¹³C). The 3,5-dimethoxyphenyl group shows aromatic protons at δ 6.5–7.0 ppm and methoxy signals at δ 3.8 ppm .
- HR-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula. For example, a related compound (C₁₉H₂₃N₃O₅S₂) showed a mass of 437.53 g/mol .
Q. What solvent systems and reaction conditions minimize by-product formation during synthesis?
- Solvents : THF/H₂O mixtures (5:1) for oxidation steps ; acetonitrile or DMF for alkylation .
- Temperature : Maintain 0–25°C during sensitive steps (e.g., sulfonamide coupling) to prevent decomposition.
- Catalysts : Palladium catalysts for cross-coupling reactions improve regioselectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?
- Mechanistic validation : Use target-specific assays (e.g., enzyme inhibition kinetics) to confirm interactions. For example, if the compound targets DNA polymerase (as in ), measure binding affinity (Kd) via surface plasmon resonance (SPR) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites contributing to discrepancies .
Q. What computational methods (e.g., QSAR, molecular docking) predict its pharmacokinetic properties?
- QSAR : Correlate substituent effects (e.g., methoxy vs. chloro groups) with logP and bioavailability. Tools like Schrödinger’s QikProp can model ADMET properties .
- Docking : For antiviral potential (as in ), dock the compound into the active site of monkeypox DNA polymerase (PDB: 4IH) using AutoDock Vina. Prioritize ligands with RMSD ≤3.0 Å .
Q. How do reaction intermediates or stereochemical impurities affect biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
